molecular formula C15H20N2O B11704260 4-methyl-N'-(4-methylcyclohexylidene)benzohydrazide

4-methyl-N'-(4-methylcyclohexylidene)benzohydrazide

Cat. No.: B11704260
M. Wt: 244.33 g/mol
InChI Key: UNXRLZPGTKUMLR-UHFFFAOYSA-N
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Description

4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.339 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 4-methylcyclohexanone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for 4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrazide group makes it particularly useful in the synthesis of other organic compounds and in research applications .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

4-methyl-N-[(4-methylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C15H20N2O/c1-11-3-7-13(8-4-11)15(18)17-16-14-9-5-12(2)6-10-14/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,17,18)

InChI Key

UNXRLZPGTKUMLR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NNC(=O)C2=CC=C(C=C2)C)CC1

Origin of Product

United States

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